molecular formula C13H23ClN2O3 B13931324 tert-Butyl (1-(3-chloropropanoyl)piperidin-4-yl)carbamate

tert-Butyl (1-(3-chloropropanoyl)piperidin-4-yl)carbamate

Cat. No.: B13931324
M. Wt: 290.78 g/mol
InChI Key: ZZCMAHZCSZSHKH-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-chloropropanoyl)piperidin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a tert-butyl carbamate group, and a 3-chloropropanoyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(3-chloropropanoyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-chloropropanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(3-chloropropanoyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (1-(3-chloropropanoyl)piperidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also used in the development of enzyme inhibitors and receptor modulators .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting neurological disorders and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-chloropropanoyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (1-(3-chloropropanoyl)piperidin-4-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloropropanoyl group allows for specific interactions with biological targets, making it valuable in drug development and other research applications .

Properties

Molecular Formula

C13H23ClN2O3

Molecular Weight

290.78 g/mol

IUPAC Name

tert-butyl N-[1-(3-chloropropanoyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15-10-5-8-16(9-6-10)11(17)4-7-14/h10H,4-9H2,1-3H3,(H,15,18)

InChI Key

ZZCMAHZCSZSHKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CCCl

Origin of Product

United States

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